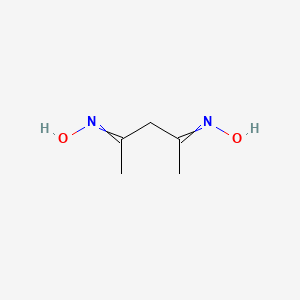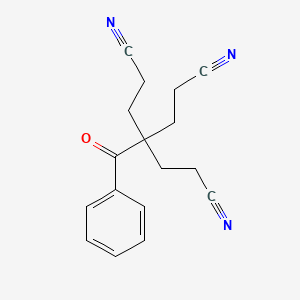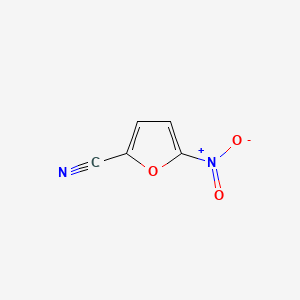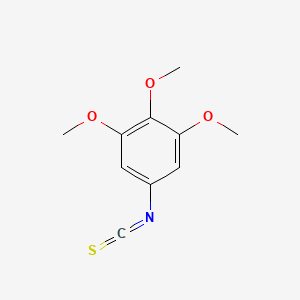
3,4,5-トリメトキシフェニルイソチオシアネート
概要
説明
3,4,5-Trimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NO3S. It is also known by its CAS number: 35967-24-9. The compound consists of a phenyl ring substituted with three methoxy groups (–OCH3) and an isothiocyanate functional group (–NCS) at different positions on the ring. The compound’s systematic name is 1-isothiocyanato-3,4,5-trimethoxybenzene .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxyphenyl isothiocyanate involves the reaction of a suitable precursor (such as 3,4,5-trimethoxyaniline) with an isothiocyanate reagent (such as potassium thiocyanate or ammonium thiocyanate). The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxyphenyl isothiocyanate consists of a benzene ring with three methoxy groups attached to the phenyl ring. The isothiocyanate group is also bonded to the ring. The compound’s molecular weight is approximately 225.26 g/mol .
Chemical Reactions Analysis
3,4,5-Trimethoxyphenyl isothiocyanate can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization reactions. Its reactivity is influenced by the isothiocyanate functional group, which can react with nucleophiles, amines, and other electrophiles .
Physical And Chemical Properties Analysis
科学的研究の応用
医薬品:抗増殖剤
3,4,5-トリメトキシフェニルイソチオシアネート: は、特に癌研究において、抗増殖特性について研究されています。 これは、結腸癌細胞株に対して活性を示す誘導体の合成に使用されてきました 。トリメトキシフェニル基の存在は、抗増殖活性に大きな影響を与え、特定の化合物は高い癌細胞増殖抑制を示します。
農業:農薬合成
農業部門では、この化合物は農薬の合成に関与する可能性があります。 農業における具体的な用途は直接引用されていませんが、イソチオシアネートの化学的特性から、農薬または除草剤として機能する可能性のある化合物の作成に利用されることが示唆されています 。
材料科学:有機合成ビルディングブロック
3,4,5-トリメトキシフェニルイソチオシアネート: は、有機合成におけるビルディングブロックとして機能し、新素材の開発に貢献しています。 その分子構造により、材料科学で使用できるさまざまな誘導体の作成が可能ですが、この分野における具体的な用途はさらなる調査が必要です 。
環境科学:分析化学
この化合物の環境科学における役割は、分析化学に関連している可能性があり、環境サンプルの組成を検出、定量、または研究するための試薬として使用される可能性があります。 ただし、この分野における詳細な用途は広く文書化されていません 。
生化学:タンパク質標識
生化学において、3,4,5-トリメトキシフェニルイソチオシアネートは、タンパク質の標識に使用できます。 イソチオシアネートはタンパク質のアミノ基と反応するため、さまざまな生化学的アッセイにおけるタンパク質のタグ付けと検出に役立ちます 。
薬理学:創薬
この化合物は、薬理学においても関連しており、新しい薬物の開発に使用できます。 その化学構造により、治療的用途のために検討できる薬理学的に活性な誘導体の作成が可能になります 。
作用機序
Target of Action
It is known that isothiocyanates, in general, can interact with a variety of biological targets, including proteins and enzymes, and can affect multiple signaling pathways .
Mode of Action
Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function
Biochemical Pathways
Isothiocyanates are known to influence various cellular processes, including cell cycle regulation, apoptosis, and detoxification pathways
Pharmacokinetics
The bioavailability of isothiocyanates can be influenced by factors such as their chemical structure, the presence of plant myrosinase, and individual variations in gut microbiota .
Result of Action
Isothiocyanates are known for their potential anticancer properties, which are thought to result from their ability to modulate gene expression and induce cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of 3,4,5-Trimethoxyphenyl isothiocyanate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target cells .
生化学分析
Biochemical Properties
3,4,5-Trimethoxyphenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins . This interaction can lead to the modification of protein function and activity. Additionally, 3,4,5-Trimethoxyphenyl isothiocyanate has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 3,4,5-Trimethoxyphenyl isothiocyanate on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, 3,4,5-Trimethoxyphenyl isothiocyanate can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethoxyphenyl isothiocyanate exerts its effects through several mechanisms. One key mechanism involves the covalent modification of thiol groups in proteins, leading to changes in protein structure and function . This compound can also inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, 3,4,5-Trimethoxyphenyl isothiocyanate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxyphenyl isothiocyanate can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 3,4,5-Trimethoxyphenyl isothiocyanate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxyphenyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as the activation of antioxidant pathways and the inhibition of tumor growth . At high doses, 3,4,5-Trimethoxyphenyl isothiocyanate can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
3,4,5-Trimethoxyphenyl isothiocyanate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, resulting in various biochemical effects . Additionally, 3,4,5-Trimethoxyphenyl isothiocyanate can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxyphenyl isothiocyanate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 3,4,5-Trimethoxyphenyl isothiocyanate can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxyphenyl isothiocyanate is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3,4,5-Trimethoxyphenyl isothiocyanate can localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors .
特性
IUPAC Name |
5-isothiocyanato-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKAIYTSPWWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189515 | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35967-24-9 | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35967-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035967249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2333C6KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


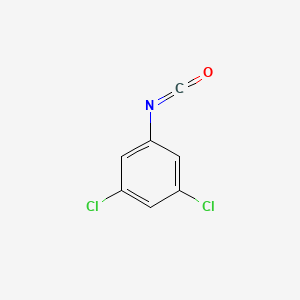
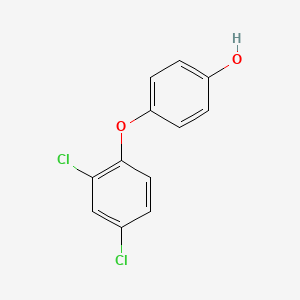
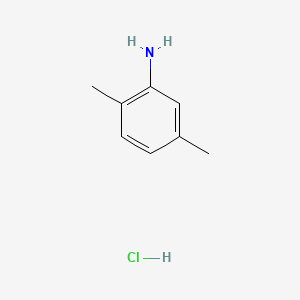
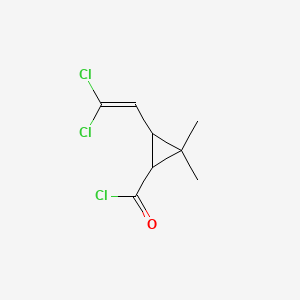
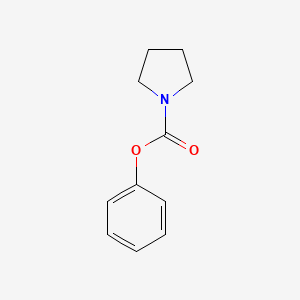


![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)
